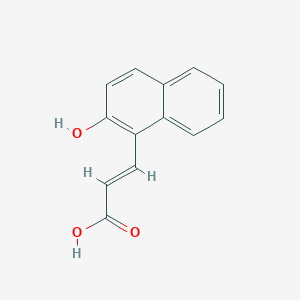
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a naphthalene ring and an acrylic acid moiety. This compound is known for its unique chemical structure, which combines the properties of naphthalene and acrylic acid, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid typically involves the reaction of 2-hydroxynaphthalene with acrylic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and efficiency. The use of high-purity starting materials and controlled reaction environments is crucial to obtain a high-quality product.
化学反应分析
Types of Reactions
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of 2-naphthaldehyde or 2-naphthoic acid.
Reduction: Formation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
科学研究应用
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of (E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid is unique due to its combination of a naphthalene ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
(E)-3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-8,14H,(H,15,16)/b8-6+ |
InChI 键 |
UJKNDDUIEZLBAG-SOFGYWHQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
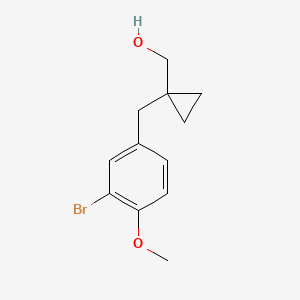
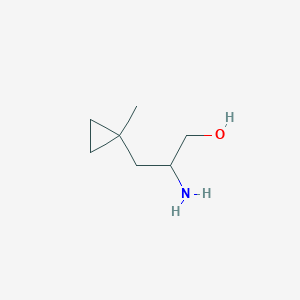

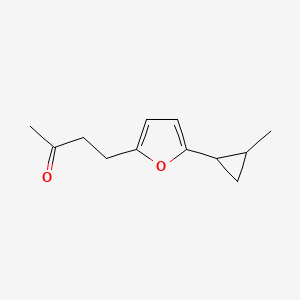
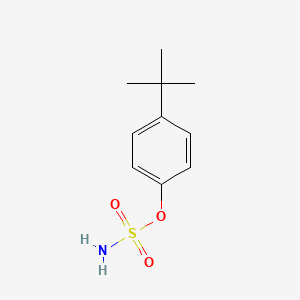


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
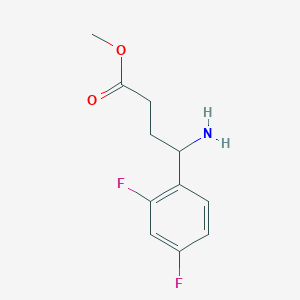
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
